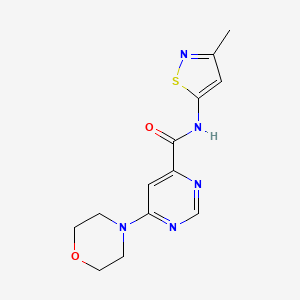

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-9-6-12(21-17-9)16-13(19)10-7-11(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTITYSZUCRZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3-methylisothiazol-5-amine: This can be achieved by the lithiation of isothiazole followed by quenching with methyl iodide.

Coupling with pyrimidine derivative: The 3-methylisothiazol-5-amine is then coupled with a pyrimidine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The isothiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The isothiazole ring is known to undergo bioactivation, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide with three structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Functional Group Analysis

†Estimated based on structural formulas.

Key Observations:

- Core Structure Differences: The target compound’s pyrimidine core contrasts with Rosabulin’s indolizineacetamide and the thiazolo-pyrimidine fused system in .

- Substituent Effects: The morpholine group in the target compound may improve solubility compared to Rosabulin’s cyanophenyl group, which is more lipophilic . The 3-methylisothiazole moiety is shared with Rosabulin, suggesting possible overlap in target binding (e.g., ATP-binding pockets in kinases). However, Rosabulin’s indolizine core may confer distinct steric interactions . The methoxyphenyl groups in ’s compound introduce aromatic bulk, which could enhance DNA intercalation or protein binding but reduce bioavailability .

NMR and Spectroscopic Comparisons

highlights that substituent positioning significantly alters proton chemical shifts in regions analogous to the target compound’s morpholine and isothiazole groups. For example:

- In compounds with similar cores (e.g., pyrimidine derivatives), morpholine substituents at position 6 cause predictable upfield/downfield shifts in adjacent protons (e.g., region A: 39–44 ppm; region B: 29–36 ppm) .

- The 3-methylisothiazole group likely induces deshielding in nearby protons due to its electron-withdrawing nature, a pattern observed in Rosabulin analogs .

Lumping Strategy and Reactivity Predictions

Per , compounds with shared functional groups (e.g., morpholine, isothiazole-carboxamide) may undergo similar reactions despite core differences. For instance:

- The morpholine group’s oxygen and nitrogen atoms participate in hydrogen bonding, influencing degradation pathways (e.g., hydrolysis at the morpholine carbonyl) .

- Isothiazole-carboxamide groups are prone to metabolic oxidation, suggesting that both the target compound and Rosabulin may require stabilization for in vivo efficacy .

Implications for Drug Design

- Bioavailability: The target compound’s smaller pyrimidine core and morpholine group may confer better solubility and absorption than bulkier analogs like ’s thiazolo-pyrimidine .

- Synthetic Feasibility: The pyrimidine core is synthetically accessible compared to indolizine or fused systems, favoring scalable production .

Biological Activity

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a unique combination of isothiazole, morpholine, and pyrimidine moieties, which contribute to its biological properties.

- Molecular Weight : Approximately 440.5 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of 3-methylisothiazol-5-amine : Achieved through lithiation and quenching with methyl iodide.

- Coupling with Pyrimidine Derivative : The amine is coupled with a pyrimidine derivative under controlled conditions to form the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth and proliferation.

Anticancer Activity

A notable area of investigation for this compound is its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells across multiple lines:

- Cell Lines Tested :

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Human colon adenocarcinoma (LoVo and LoVo/DX)

- Breast adenocarcinoma (MCF-7)

The antiproliferative effects were assessed using MTT assays, revealing that certain derivatives showed strong activity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.

- Bioactivation : The isothiazole moiety can undergo bioactivation, leading to the formation of reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a comparative study, various derivatives of isothiazole were synthesized and tested for their anticancer properties. Among them, this compound demonstrated superior activity against resistant cancer cell lines compared to standard chemotherapeutics like Doxorubicin and Cisplatin. The selectivity towards cancer cells while exhibiting low toxicity towards normal cells was particularly noted .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 0.05 | High selectivity |

| Doxorubicin | LoVo/DX | 0.15 | Multi-drug resistant |

| Cisplatin | LoVo | 0.10 | Standard comparator |

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was evaluated against various bacterial strains. Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, showcasing potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.